

2-Propylquinoline-4-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 2-Propylquinoline-4-carboxylic acid

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An In-depth Technical Guide to 2-Propylquinoline-4-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and potential biological activities of **2-Propylquinoline-4-carboxylic acid**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, synthetic organic chemistry, and materials science.

Core Chemical Properties

2-Propylquinoline-4-carboxylic acid is a derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a core structure in many biologically active molecules. The presence of the carboxylic acid group at the 4-position and a propyl group at the 2-position defines its specific chemical nature and potential for further functionalization.

Table 1: Physicochemical Properties of **2-Propylquinoline-4-carboxylic acid**

Property	Value	Citation
IUPAC Name	2-propylquinoline-4-carboxylic acid	[1]
Synonyms	2-propyl-4-quinolinecarboxylic acid	[2]
CAS Number	1019-03-0	[1][2]
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[2]
Molecular Weight	215.25 g/mol	[2]
InChI	InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16)	[2]
InChI Key	GHWNIFKWPIVEPC-UHFFFAOYSA-N	[2]
Purity (Typical)	≥97%	[2]

Note: Properties such as melting point, boiling point, and solubility are not readily available in the cited literature and would require experimental determination.

Spectroscopic Data (Expected)

While specific spectra for **2-Propylquinoline-4-carboxylic acid** are not provided in the search results, the expected characteristics can be inferred from the known spectral properties of carboxylic acids and quinoline derivatives.[3][4]

Table 2: Expected Spectroscopic Characteristics

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
Infrared (IR)	O-H stretch (very broad)	2500 - 3300 cm^{-1} [3] [4]
C=O stretch	1710 - 1760 cm^{-1} [3]	
Aromatic C=C and C-H stretches	~1450-1600 cm^{-1} and ~3000-3100 cm^{-1} , respectively	
^1H NMR	-COOH proton (singlet, broad)	~12 δ [3] [4]
Aromatic protons (quinoline ring)	7.5 - 8.7 δ	
Propyl group protons (-CH ₂ -CH ₂ -CH ₃)	~2.8-3.0 δ (triplet, α -CH ₂), ~1.7-1.9 δ (sextet, β -CH ₂), ~0.9-1.1 δ (triplet, γ -CH ₃)	
^{13}C NMR	Carboxyl carbon (-COOH)	165 - 185 δ [3] [4]
Aromatic carbons (quinoline ring)	115 - 150 δ	
Propyl group carbons (-CH ₂ -CH ₂ -CH ₃)	~14 δ (γ -CH ₃), ~23 δ (β -CH ₂), ~40 δ (α -CH ₂)	

Experimental Protocols

Synthesis via Doebner Reaction

The Doebner reaction is a well-established three-component method for synthesizing quinoline-4-carboxylic acids.[\[5\]](#) It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

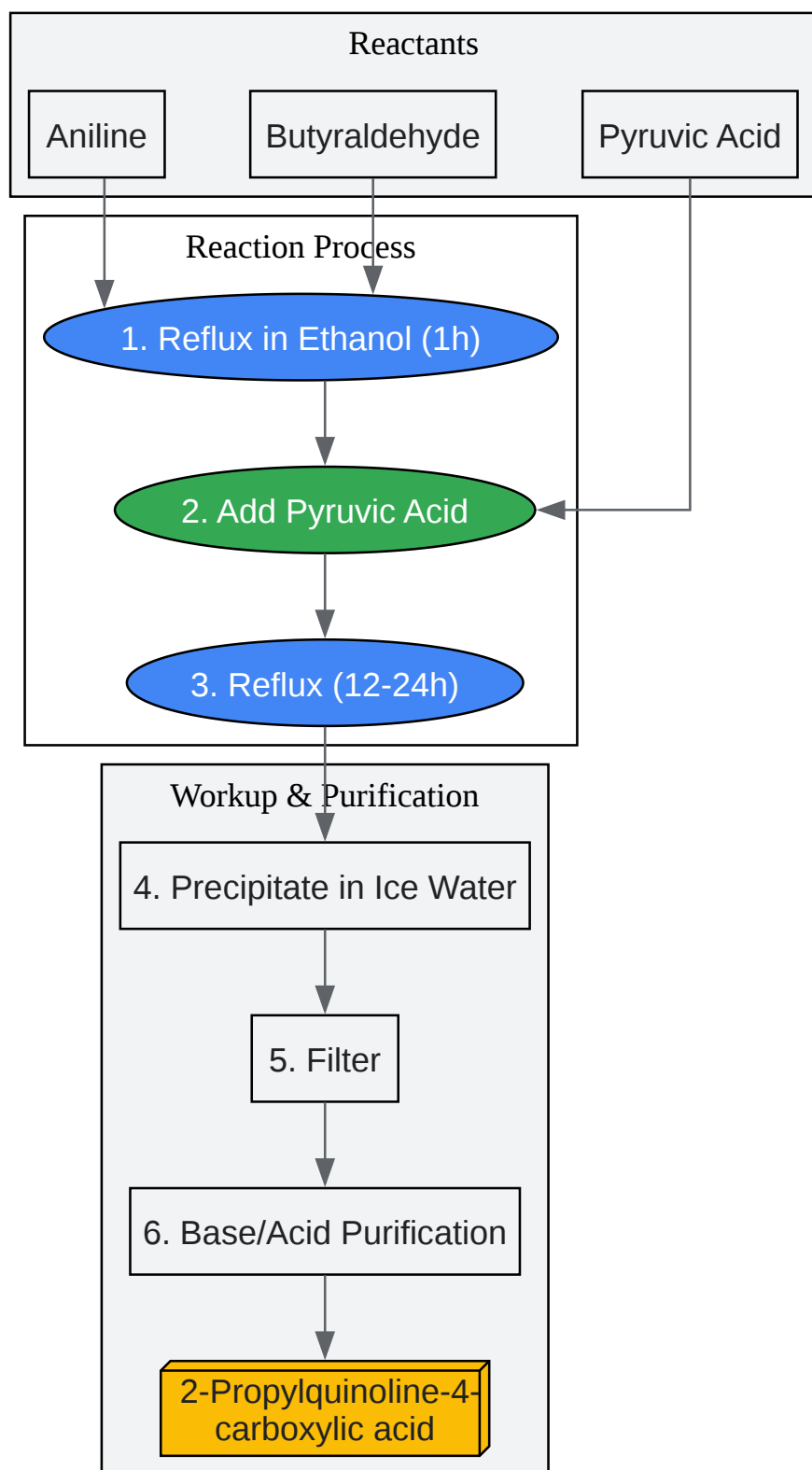
Reactants:

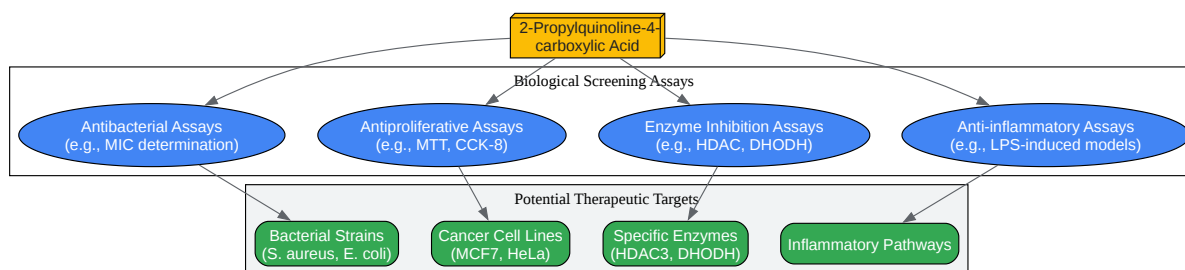
- Aniline
- Butyraldehyde (to provide the 2-propyl group)
- Pyruvic acid

- Solvent (e.g., Ethanol)
- Catalyst (optional, e.g., Trifluoroacetic acid)

Methodology:

- An equimolar mixture of aniline and butyraldehyde is prepared in a round-bottom flask containing ethanol as the solvent.
- The mixture is heated under reflux for approximately 1 hour to facilitate the formation of the corresponding Schiff base intermediate.
- A slight molar excess (e.g., 1.5 equivalents) of pyruvic acid is added to the reaction mixture, along with a catalytic amount of trifluoroacetic acid.[6]
- The reaction is then refluxed for an extended period (typically 12-24 hours), with progress monitored by Thin-Layer Chromatography (TLC).[6]
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice water with vigorous stirring to precipitate the crude product.[6]
- The solid is collected by filtration. For purification, the crude product is dissolved in an aqueous potassium carbonate solution and filtered to remove insoluble impurities.
- The filtrate is then acidified with a suitable acid (e.g., HCl) to a pH of 5-6, causing the **2-Propylquinoline-4-carboxylic acid** to precipitate.[7]
- The purified product is collected by filtration, washed with cold water, and dried under vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).





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